molecular formula C22H17Cl2N3O3 B11560161 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

Cat. No.: B11560161
M. Wt: 442.3 g/mol
InChI Key: GFLIDYJBAGZKAF-DHRITJCHSA-N
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Description

N-(3-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, methoxyphenyl, and hydrazinecarbonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(4-chlorophenyl)methoxy]benzaldehyde with hydrazine to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction could produce chlorophenyl amines.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • **N-(4-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • **N-(3-BROMOPHENYL)-1-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C22H17Cl2N3O3/c23-17-8-4-16(5-9-17)14-30-20-10-6-15(7-11-20)13-25-27-22(29)21(28)26-19-3-1-2-18(24)12-19/h1-13H,14H2,(H,26,28)(H,27,29)/b25-13+

InChI Key

GFLIDYJBAGZKAF-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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